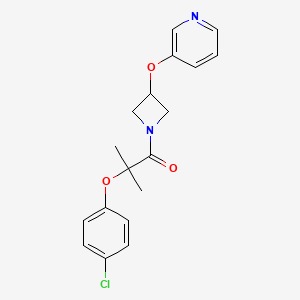
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPY-3A4 inhibitor, and it is known for its ability to inhibit the activity of cytochrome P450 3A4 (CYP3A4), which is a crucial enzyme involved in the metabolism of many drugs.
Aplicaciones Científicas De Investigación
Antidepressant and Nootropic Activities
- The compound shows promise in the field of neuropsychopharmacology. A study by Thomas et al. (2016) detailed the synthesis of 2-azetidinones and their evaluation as potential antidepressant and nootropic agents. Specific compounds demonstrated significant activity in animal models, indicating the therapeutic potential of this class of compounds in treating depression and enhancing cognitive function.
Base-Catalyzed Ring Transformation Studies
- Research conducted by Sápi et al. (1997) explored the synthesis and stability of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one, highlighting the structural prerequisites for certain ring transformations. These findings are important for the development of new synthetic pathways in medicinal chemistry.
Antimicrobial Activity
- A study by Shah et al. (2014) synthesized derivatives of azetidin-2-one, showing effective antibacterial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents.
Ring Expansion Studies in Organic Chemistry
- The work of Dekeukeleire et al. (2009) demonstrated the diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams, revealing insights into complex chemical transformations relevant for synthetic organic chemistry.
Antibacterial and Antifungal Screening
- Desai and Dodiya (2014) synthesized compounds featuring azetidin-2-one derivatives, which showed significant antibacterial and antifungal activities, contributing to the search for new pharmaceutical agents.
Synthesis of Novel Compounds and Their Biological Activities
- Several studies like Faust et al. (2008) and Chandrashekaraiah et al. (2014) have focused on the synthesis of new azetidin-2-one based compounds, examining their antimicrobial and antitubercular activities. Such research underpins the development of novel drugs with specific biological targets.
Fungicidal Activities
- The synthesis and evaluation of fungicidal activities of certain compounds were investigated by Kuzenkov and Zakharychev (2009). This contributes to agricultural chemistry, particularly in the development of new pesticides.
Synthesis and Characterization for Antimicrobial Screening
- Studies like those by Patel and Patel (2017) involved the synthesis and characterization of azetidin-2-one derivatives, testing their efficacy against various microbial strains, thus contributing to the field of infectious diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,24-14-7-5-13(19)6-8-14)17(22)21-11-16(12-21)23-15-4-3-9-20-10-15/h3-10,16H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNEGMVLBDIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)
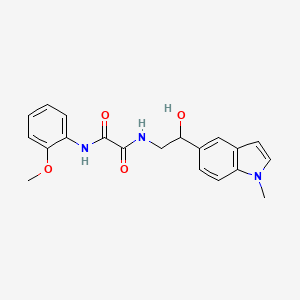
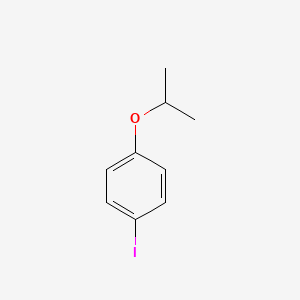
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)
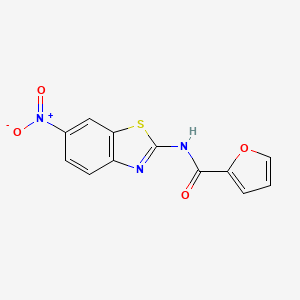
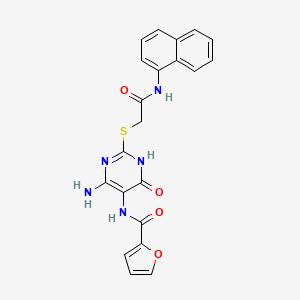
![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)
![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)
![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)
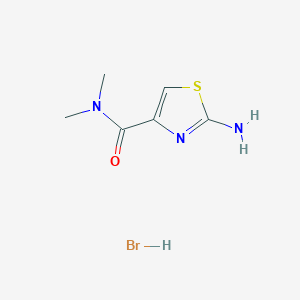
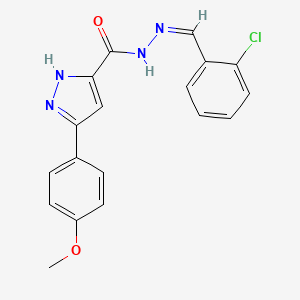
![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)
